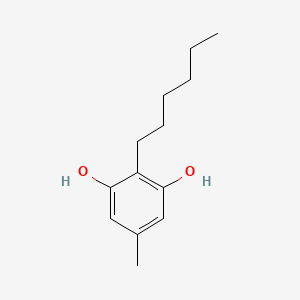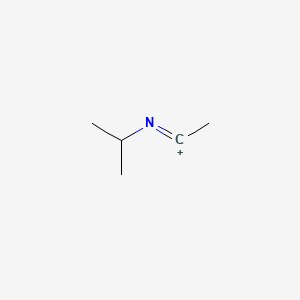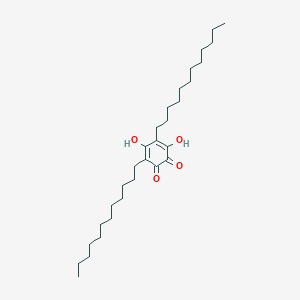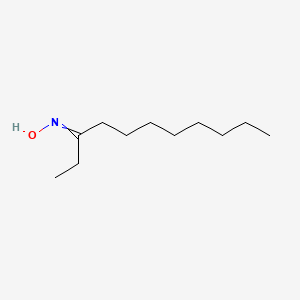
(3-Methylheptan-3-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylheptan-3-yl)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a 3-methylheptan-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylheptan-3-yl)benzene typically involves the alkylation of benzene with 3-methylheptan-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and the alkyl chloride as an electrophile .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar alkylation processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Methylheptan-3-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Methylheptan-3-yl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving electrophilic aromatic substitution reactions.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of (3-Methylheptan-3-yl)benzene in chemical reactions involves the formation of a benzylic carbocation intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing for various substitution reactions to occur at the benzylic position . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Toluene: A simple alkylbenzene with a methyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Has an isopropyl group attached to the benzene ring.
Comparison: (3-Methylheptan-3-yl)benzene is unique due to its longer and more branched alkyl chain compared to toluene, ethylbenzene, and cumene. This structural difference can influence its reactivity and the types of reactions it undergoes. The presence of the 3-methylheptan-3-yl group can also affect the compound’s physical properties, such as boiling point and solubility .
Eigenschaften
CAS-Nummer |
51257-28-4 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
3-methylheptan-3-ylbenzene |
InChI |
InChI=1S/C14H22/c1-4-6-12-14(3,5-2)13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChI-Schlüssel |
OHNCIEHGZUPXDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(CC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)

![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)

![Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-](/img/structure/B14651118.png)


